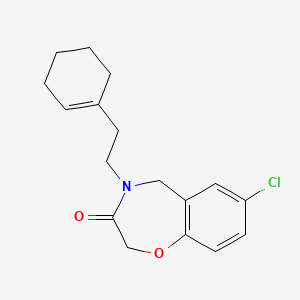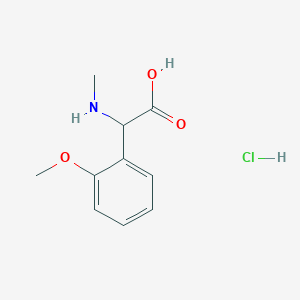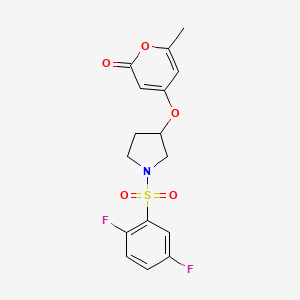
1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyethyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:
-
Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This is achieved through the reaction of a suitable amine with a pyrimidine derivative containing the trifluoromethyl group. The reaction is typically carried out under basic conditions, using reagents such as sodium hydride or potassium carbonate.
-
Introduction of the Methoxyethyl Group: : The next step involves the introduction of the methoxyethyl group. This is accomplished by reacting the piperidine intermediate with an appropriate alkylating agent, such as 2-methoxyethyl chloride, in the presence of a base like sodium hydroxide or potassium tert-butoxide.
-
Urea Formation: : The final step in the synthesis is the formation of the urea moiety. This is achieved by reacting the methoxyethyl-substituted piperidine intermediate with an isocyanate derivative. The reaction is typically carried out under mild conditions, using solvents such as dichloromethane or tetrahydrofuran.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield, purity, and scalability. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The major products formed from these reactions are typically aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can occur at the pyrimidine ring or the urea moiety. Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation. The major products formed from these reactions are typically amines or alcohols.
-
Substitution: : The compound can undergo substitution reactions, particularly at the trifluoromethyl-substituted pyrimidine ring. Common reagents used in these reactions include nucleophiles such as amines, thiols, and halides. The major products formed from these reactions are typically substituted pyrimidine derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea has a wide range of scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
-
Pharmacology: : Researchers investigate the compound’s pharmacokinetic and pharmacodynamic properties. This includes studying its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its effects on different biological systems.
-
Materials Science: : The compound’s unique chemical properties make it a subject of study in materials science. Researchers explore its potential use in the development of advanced materials, such as polymers, coatings, and nanomaterials.
-
Biological Research: : The compound is used as a tool in biological research to study various cellular processes and molecular pathways. This includes investigating its effects on cell signaling, gene expression, and protein function.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme involved in a disease pathway, thereby reducing the progression of the disease. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea can be compared with other similar compounds, such as:
-
1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyridin-4-yl)piperidin-4-yl)urea: : This compound has a pyridine ring instead of a pyrimidine ring. The presence of the pyridine ring can lead to different chemical and biological properties, such as altered binding affinity to molecular targets.
-
1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)benzene-4-yl)piperidin-4-yl)urea: : This compound has a benzene ring instead of a pyrimidine ring. The presence of the benzene ring can result in different reactivity patterns and biological activities.
-
1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)thiazole-4-yl)piperidin-4-yl)urea: : This compound has a thiazole ring instead of a pyrimidine ring. The presence of the thiazole ring can lead to different chemical stability and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in the similar compounds mentioned above.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N5O2/c1-24-7-4-18-13(23)21-10-2-5-22(6-3-10)12-8-11(14(15,16)17)19-9-20-12/h8-10H,2-7H2,1H3,(H2,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNNQENKSLCOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-acetyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2646005.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646006.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2646008.png)
![4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine](/img/structure/B2646009.png)
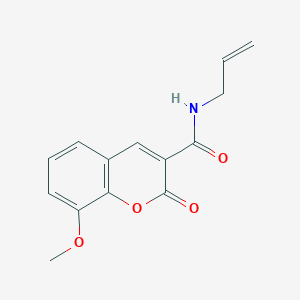
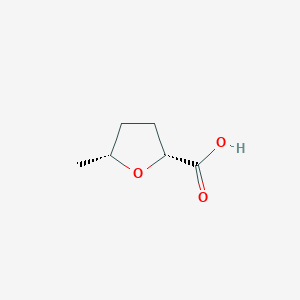
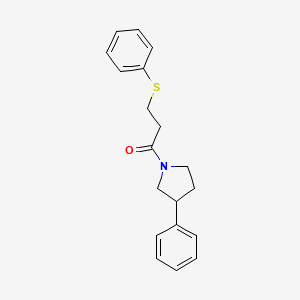
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride](/img/structure/B2646015.png)
![2-(Pyrrolidin-2-yl)-1h-benzo[d]imidazole hydrochloride](/img/structure/B2646022.png)
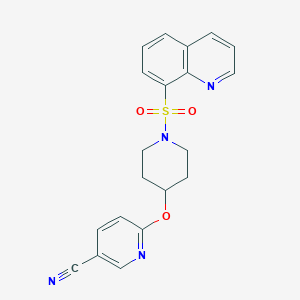
![(2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2646025.png)
